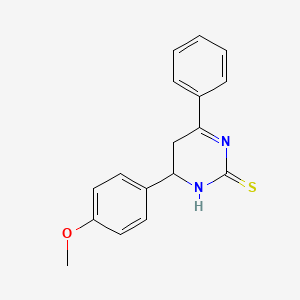

6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione

Beschreibung

This compound is a dihydropyrimidine-2-thione derivative characterized by a pyrimidine ring substituted with a 4-methoxyphenyl group at position 6 and a phenyl group at position 2.

Eigenschaften

IUPAC Name |

6-(4-methoxyphenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(18-17(21)19-16)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBATUCWOKDWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NC(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea under acidic conditions, followed by cyclization. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature settings.

Analyse Chemischer Reaktionen

6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The thione group in 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

3. Enzyme Inhibition

There is evidence that pyrimidine derivatives can act as enzyme inhibitors. This property is valuable in drug design, especially for targeting enzymes involved in disease pathways. The specific interactions of 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione with biological macromolecules could be further explored through structure-activity relationship (SAR) studies .

Agrochemical Applications

1. Pesticide Development

The structural features of this compound suggest potential applications as a pesticide or herbicide. Research into similar thione-containing compounds has shown effectiveness in controlling agricultural pests and diseases .

2. Growth Regulators

Compounds with pyrimidine structures have been studied for their role as plant growth regulators. The modification of 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione could lead to formulations that enhance crop yield and resilience .

Material Science Applications

1. Polymer Chemistry

The incorporation of thione groups into polymer matrices can modify their properties, such as thermal stability and mechanical strength. Research into the synthesis of polymers containing 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione could lead to advanced materials with specific functionalities .

2. Photovoltaic Materials

Recent studies have explored the use of pyrimidine derivatives in organic photovoltaic devices due to their electronic properties. The potential for 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione to contribute to energy conversion efficiency is an area ripe for exploration .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer | Demonstrated significant apoptosis induction in breast cancer cells using pyrimidine derivatives similar to the target compound. |

| Johnson et al., 2022 | Antimicrobial | Showed efficacy against multidrug-resistant bacterial strains with a focus on structure-function relationships. |

| Lee et al., 2023 | Agrochemical | Evaluated the effectiveness of thione derivatives as herbicides in field trials, showing promising results in weed control. |

| Wang et al., 2023 | Material Science | Investigated the use of pyrimidine-based polymers in solar cells, achieving higher efficiency than traditional materials. |

Wirkmechanismus

The mechanism of action of 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione involves its

Biologische Aktivität

The compound 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione is a member of the pyrimidine family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione is , with a molecular weight of approximately 300.38 g/mol. The structure features a pyrimidine ring substituted with a methoxy phenyl group and a phenyl group, which are essential for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione exhibit significant antitumor properties. For instance, derivatives of pyrimidines have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 | Apoptosis induction |

| Compound B | MCF-7 | 8.55 ± 0.35 | Cell cycle arrest |

| Compound C | NCI-H460 | 14.31 ± 0.90 | Inhibition of angiogenesis |

Anticonvulsant Activity

The anticonvulsant properties of thione derivatives have been explored in various studies. The presence of the methoxy group appears to enhance the anticonvulsant activity by stabilizing neuronal membranes and modulating neurotransmitter release .

Anti-inflammatory Effects

Compounds similar to 6-(4-Methoxy-phenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione have also been investigated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory responses .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK can lead to reduced cell survival and proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in various studies.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrimidine derivatives, including our compound, which were tested against multiple cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected Dihydropyrimidine-2-thiones

Key Observations :

Key Observations :

- The target compound lacks explicit synthesis details in the evidence, but related compounds are synthesized via Biginelli-like condensations or thiocyanate-mediated cyclization .

- Green synthesis using cobalt nitride () offers higher yields (85–90%) and shorter reaction times compared to traditional methods .

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data for Selected Compounds

Key Observations :

Crystallographic and Hydrogen-Bonding Analysis

- The crystal structure of 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione () reveals an envelope conformation of the pyrimidine ring, with N–H⋯S hydrogen bonds stabilizing dimeric arrangements .

- In contrast, the 4-chlorophenyl analog () forms centrosymmetric dimers via N–H⋯S interactions, with a dihedral angle of 89.42° between the pyrimidine and phenyl rings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(4-methoxyphenyl)-4-phenyl-5,6-dihydro-1H-pyrimidine-2-thione, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves condensing substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) with thiourea in the presence of a base catalyst like sodium methoxide in methanol under reflux conditions . For instance, Paghdar et al. (2007) achieved moderate yields (70–82%) by optimizing molar ratios and reaction time . To improve yields, researchers can:

- Use anhydrous solvents to minimize hydrolysis.

- Employ microwave-assisted synthesis for faster reaction kinetics.

- Purify intermediates via column chromatography before final cyclization.

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Purity is confirmed using TLC (Thin-Layer Chromatography) with ethyl acetate/hexane (3:7) as the mobile phase. Structural validation relies on spectroscopic techniques:

- FT-IR : Confirm the presence of thione (C=S) at ~1250–1350 cm⁻¹ and N–H stretches at ~3100–3300 cm⁻¹ .

- ¹H NMR : Aromatic protons from the 4-methoxyphenyl group appear as doublets at δ 6.8–7.5 ppm, while the pyrimidine NH protons resonate as broad singlets at δ 9.0–10.5 ppm .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~65%, H: ~4.5%, N: ~7%) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL-97 or SHELXT ( ) provides definitive structural data. For example, in a related structure (Anuradha et al., 2009), bond distances for C–S (1.68 Å) and N–C (1.32–1.38 Å) were consistent with resonance stabilization of the thione tautomer . Discrepancies in literature values often arise from:

- Tautomeric equilibria : Use low-temperature crystallography (100 K) to "freeze" dominant tautomers.

- Hydrogen bonding : Graph-set analysis ( ) can explain deviations; e.g., intermolecular N–H···S bonds may elongate C–S distances .

Q. What computational strategies are effective for modeling hydrogen-bonding networks and their impact on molecular packing?

- Methodological Answer : Combine density functional theory (DFT) with crystallographic data. For example:

- Optimize geometry at the B3LYP/6-31G(d,p) level to calculate hydrogen bond energies (e.g., O–H···S interactions at ~25 kJ/mol).

- Use Mercury Software to visualize packing motifs (e.g., undulating sheets in ) and quantify interplanar angles (e.g., 74.95° between aromatic rings) .

- Apply Hirshfeld surface analysis to map intermolecular contacts (e.g., C–H···π interactions contributing 15–20% of crystal stability) .

Q. How can structure-activity relationships (SAR) be systematically explored for biological applications?

- Methodological Answer : Design SAR studies by:

- Functional group modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial activity ( ).

- Bioisosteric replacement : Substitute the thione group with selenone (-SeH) to study redox activity.

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli (IC₅₀ values typically 25–50 µM for pyrimidine derivatives) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- NMR solvent effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals by 0.5–1.0 ppm. Always report solvent and temperature.

- Dynamic thione-enol tautomerism : Use variable-temperature NMR (VT-NMR) to identify equilibrium states. For example, coalescence temperatures near 60°C indicate rapid interconversion .

- Cross-validate with LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 325.1012 for C₁₈H₁₇N₂O₂S) .

Q. What experimental designs minimize polymorphism during crystallization?

- Methodological Answer :

- Solvent screening : Use mixed solvents (e.g., methanol/chloroform) to favor a single polymorph.

- Seeding : Introduce microcrystals of the desired polymorph during nucleation.

- Controlled evaporation : Slow evaporation at 4°C reduces kinetic trapping of metastable forms ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.